molecular formula C21H31N3O3 B2701056 N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide CAS No. 953138-28-8

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide

Cat. No. B2701056
CAS RN: 953138-28-8
M. Wt: 373.497
InChI Key: PKDPANQCDMGVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of piperazine, which is a class of organic compounds containing a heterocyclic ring made up of four carbon atoms and two nitrogen atoms . The piperazine ring is attached to a cyclopentyl group, an ethoxyphenyl group, and an oxalamide group.

Scientific Research Applications

Orexin Receptor Antagonism

Compounds structurally similar to N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide have been explored for their role in modulating orexin receptors, which are implicated in arousal and stress-related disorders. A selective orexin-1 receptor antagonist has shown the ability to attenuate stress-induced hyperarousal without inducing hypnotic effects, suggesting potential therapeutic strategies for psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).

Polyamine Catabolism in Cancer Therapy

Research on polyamine analogues, such as N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, indicates a mechanism through which these compounds induce programmed cell death in cancer cells. This involves the superinduction of spermidine/spermine N1-acetyltransferase and subsequent oxidative stress, highlighting a potential pathway for selective cytotoxic activity against certain cancer cell types (Ha et al., 1997).

Compulsive Behavior and Food Consumption

Compounds targeting orexin receptors have also been studied in the context of compulsive food consumption and binge eating. Antagonists of the orexin-1 receptor can selectively reduce binge eating of highly palatable food without affecting standard food intake, indicating a role for orexin-1 receptor mechanisms in compulsive eating behaviors (Piccoli et al., 2012).

Synthesis and Cytotoxicity Studies

Studies involving the synthesis of compounds with functional groups similar to those in N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide have evaluated their cytotoxic effects on cancer cells. For instance, polyfunctionalized piperidone oxime ethers have been synthesized and assessed for their antiproliferative activity against human cervical carcinoma cells, suggesting a basis for anticancer drug development (Parthiban et al., 2011).

properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-2-27-19-10-6-5-9-18(19)23-21(26)20(25)22-15-16-11-13-24(14-12-16)17-7-3-4-8-17/h5-6,9-10,16-17H,2-4,7-8,11-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDPANQCDMGVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide

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